OD1

Nav1.7 Gating Pain

Researchers studying Nav1.7 gain-of-function pain require a reliable activator; inhibitors like ProTx-II cannot replace OD1. OD1 potently activates Nav1.7 (EC50 4.5 nM), Nav1.4 (10 nM), and Nav1.6 (47 nM), inducing spontaneous pain that is dose-dependently reversed by Nav1.7 blockers. Its unique dual α/β-toxin activity enables multi-site structure-function studies unavailable with AahII or BmK M1. Synthetic OD1 (native chemical ligation, X-ray structure 1.8 Å) ensures batch consistency. Lyophilized, ≥95% purity, shipped on blue ice.

Molecular Formula C308H466N90O95S8
Molecular Weight 7206.1
Cat. No. B1151271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOD1
Molecular FormulaC308H466N90O95S8
Molecular Weight7206.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OD1: Nav1.7 Activator Procurement Guide & Differentiation


OD1 is a 65-amino acid polypeptide α-scorpion toxin isolated from the venom of the Iranian yellow scorpion *Odonthobuthus doriae* [1]. It functions as a potent modulator of voltage-gated sodium (Nav) channels, primarily by inhibiting fast inactivation, with nanomolar potency at Nav1.7, Nav1.4, and Nav1.6 [2]. Synthetic OD1 has been successfully produced via native chemical ligation, enabling structural and functional studies [3]. Its high-resolution X-ray structure (1.8 Å) has revealed unique conformational features in its pharmacophore region compared to other α-toxins [3].

Workflow Nav1.7 gain-of-function electrophysiology
Tool type Recombinant α-scorpion toxin, structurally characterized
Application Neuronal hyperexcitability and pain signaling research

OD1 vs. Other Nav Modulators: Why Substitution Fails


OD1 is a specific **activator** of Nav1.7 that induces a persistent sodium current and spontaneous neuronal firing, a mechanism fundamentally opposite to that of Nav1.7 **inhibitors** like ProTx-II, m3-HwTx-IV, and PF-05089771 [1]. This functional divergence means that substituting OD1 with an inhibitor for studies of Nav1.7 gain-of-function, pain signaling, or neuronal hyperexcitability would produce diametrically opposed and scientifically invalid results [2]. Furthermore, OD1 exhibits a unique Nav subtype selectivity pattern compared to other α-scorpion toxins like AahII and BmK M1, meaning that even closely related toxins will not recapitulate its specific pharmacological profile [1].

Risk factor
OD1
Alternative
Functional mechanism
Nav1.7 activator; reduces fast inactivation
Inhibitors (e.g. ProTx-II) slow activation; opposite effects may occur
Nav subtype selectivity
Marked preference for Nav1.7 over Nav1.3
AahII affects both Nav1.7 and Nav1.3 at 50 nM; BmK M1 lacks Nav1.3 activity

Quantitative Evidence for OD1 Differentiation


Functional Opposite: Activator vs. Inhibitor at Nav1.7

OD1 acts as a functional activator of Nav1.7, reducing the rate of fast inactivation and accelerating recovery from inactivation. In a direct head-to-head comparison using patch-clamp electrophysiology, the venom peptide ProTx-II, a Nav1.7 inhibitor, slowed the rate of Nav1.7 activation [1]. This demonstrates that OD1 and ProTx-II have opposing effects on channel gating, making them functionally non-interchangeable tools for probing Nav1.7 function [1].

Functional Opposite
Head-to-head
OD1 reduces fast inactivation; ProTx-II slows activation
Opposing gating effects; not interchangeable
Patch-clamp electrophysiology on Nav1.7
Nav1.7 Gating Pain

250-Fold Selectivity for Nav1.7 Over Nav1.3

OD1 exhibits high potency and selectivity for Nav1.7 (EC50 = 4.5 nM) over Nav1.3 (EC50 = 1127 nM), a selectivity ratio of ~250-fold. In a direct head-to-head comparison at 50 nM, OD1 potently modulated Nav1.7, whereas Nav1.3 was only sensitive to concentrations >100 nM [1]. In contrast, the classic α-toxin AahII showed sensitivity at both Nav1.7 and Nav1.3 at 50 nM, while BmK M1 was ineffective at Nav1.3 [1]. This demonstrates a unique subtype selectivity pattern for OD1.

Selectivity Nav1.7 vs Nav1.3
Head-to-head
EC50 Nav1.7 4.5 nM; Nav1.3 1127 nM (~250-fold)
AahII: both sensitive; BmK M1: Nav1.7 only at 50 nM
Supports Nav1.7-specific study design
Two-electrode voltage-clamp, oocytes
Nav1.7 Selectivity Pain

Validated In Vivo Pain Model for Analgesic Screening

OD1 reliably induces spontaneous pain behaviors in rodent models, making it a validated tool for screening analgesic compounds targeting Nav1.7. This is demonstrated by its use in studies where the Nav1.7 inhibitor m3-HwTx-IV dose-dependently suppressed OD1-induced pain behaviors in mice [1]. Similarly, the small molecule Nav1.7 blocker PF-05089771 was shown to effectively stop spontaneous firing and pain behaviors evoked by OD1 [2]. This established utility is a key differentiator, as not all Nav1.7 modulators have been validated in this specific, reproducible in vivo pain model.

In Vivo Pain Model
Assay context
OD1 evokes pain behaviors reversed by Nav1.7 inhibitors
Dose-dependent reversal with m3-HwTx-IV, PF-05089771 in mice
Reported in vivo model for Nav1.7 inhibitor research
Intraplantar/intrathecal injection in mice
Pain In Vivo Analgesic

Unique Dual α/β-Toxin Activity at Nav1.4 and Nav1.6

Unlike most α-toxins which solely inhibit fast inactivation, OD1 exhibits a dual mode of action at Nav1.4 and Nav1.6. In addition to potent α-toxin activity (inhibition of fast inactivation), OD1 also produces β-toxin activity, which manifests as a hyperpolarizing shift in the voltage-dependence of channel activation [1]. This dual activity is not observed at Nav1.7 and is a unique property among characterized α-scorpion toxins, suggesting OD1 interacts at multiple receptor sites on Nav1.4 and Nav1.6 [1].

Dual α/β Activity
Class-level
α-toxin (inhibition of fast inactivation) + β-toxin (hyperpolarizing shift in activation)
Supports multi-site gating mechanism studies
Observed at Nav1.4 and Nav1.6; not at Nav1.7
Nav1.4 Nav1.6 Gating

OD1: Optimal Research and Application Scenarios


Preclinical In Vivo Pain Model Development

OD1 is ideally suited for inducing a robust, target-validated pain phenotype in rodents to evaluate the efficacy of novel Nav1.7 inhibitors. As demonstrated in Section 3, OD1 reliably evokes spontaneous pain behaviors that are dose-dependently reversed by structurally distinct Nav1.7 blockers such as m3-HwTx-IV and PF-05089771 [1]. This makes OD1 a critical reagent for academic and pharmaceutical labs engaged in analgesic drug discovery for pain disorders linked to Nav1.7 gain-of-function.

Mechanistic Electrophysiology of Nav1.7 Gating

Given its unique role as a Nav1.7 **activator** (unlike common inhibitor tools such as ProTx-II or TTX), OD1 is the compound of choice for researchers investigating how enhanced Nav1.7 function drives neuronal hyperexcitability and spontaneous firing. As established in Section 3, OD1 reduces fast inactivation and accelerates recovery, providing a well-defined, quantifiable stimulus for studying Nav1.7-dependent action potential generation in sensory neurons [2].

Dual α/β-Toxin Pharmacology at Nav1.4 and Nav1.6

For laboratories studying the complex gating mechanisms of Nav1.4 (skeletal muscle) and Nav1.6 (CNS), OD1 provides a unique research tool. As detailed in Section 3, it is one of the few α-toxins known to exhibit potent dual α- and β-toxin activities on these channels, indicating multi-site interactions [3]. This makes it invaluable for structure-function studies aimed at mapping the molecular determinants of toxin-channel interactions.

Application
Selection Property
Validation Focus
Nav1.7-related pain model research
Target-engaged pain phenotype induction
Reversal by structurally diverse Nav1.7 inhibitors in rodent models
Nav1.7 gating mechanism studies
Activator that reduces fast inactivation
Quantification of hyperexcitability and spontaneous firing
Multi-site toxin-channel interaction studies
Dual α/β activity on Nav1.4 and Nav1.6
Hyperpolarizing shift in activation and gating modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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